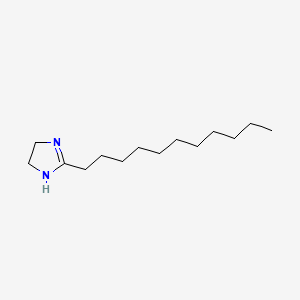
Chlorohydroxybenzophenone
Overview
Description
Chlorohydroxybenzophenone, also known as 5-Chloro-2-hydroxybenzophenone, is a chemical compound with the molecular formula ClC6H3(OH)COC6H5 . It has a molecular weight of 232.66 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the Fries rearrangement of p-chlorophenyl benzoate with aluminium chloride . Another method involves Friedel-Crafts reactions using AlCl3 as the catalyst .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula ClC6H3(OH)COC6H5 . The 3D structure of the compound can be viewed using specific software .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 96-98°C (lit.) . It has a density of 1.307±0.06 g/cm3 (Predicted), a boiling point of 147-149 °C (Press: 0.3 Torr), and a flash point of 168.8°C . Its vapor pressure is 1.52E-05mmHg at 25°C .
Scientific Research Applications
Environmental Monitoring and Analysis
Chlorohydroxybenzophenone and its derivatives, such as 2-hydroxy-4-methoxybenzophenone (BP-3), are extensively used in environmental monitoring and analysis. A study developed a method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry to measure concentrations of BP-3 in human milk, highlighting the method's sensitivity and usefulness in assessing exposure to these compounds in breastfed infants (Ye, Bishop, Needham, & Calafat, 2008).
Fate in Aquatic Environments
Research on the fate and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments sheds light on the impact of this compound derivatives. Despite treatments eliminating them from wastewater, they persist in surface water and sediments due to their continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Synthesis and Transformations
This compound and its derivatives are used in chemical synthesis and transformations. For instance, 2-methylphenols treatment with chloro(diphenyl)-λ3-iodane led to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives, demonstrating the compound's utility in chemical reactions (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Environmental Impact and Health Considerations
The environmental impact and health considerations of this compound and related compounds are also a focus of scientific research. Studies have shown that some UV filters, like benzophenones, present in the environment possess estrogenic activity, raising concerns about their impact on human health and the environment (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Safety and Hazards
Chlorohydroxybenzophenone is classified as an irritant . It can cause irritation to the eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable gloves and eye/face protection should be worn when handling this compound .
Future Directions
While specific future directions for Chlorohydroxybenzophenone are not mentioned in the search results, it’s worth noting that chlorinated compounds are promising for use in medicinal chemistry . The synthesis and study of such compounds could lead to the development of more potent and effective drugs against numerous diseases .
Mechanism of Action
Target of Action
Chlorohydroxybenzophenone is a small molecule that has been identified as a potential UV filter . This suggests that its primary targets are likely to be molecules that absorb UV radiation, such as DNA and proteins in the skin. By absorbing UV radiation, this compound can prevent these molecules from being damaged by UV light, which can lead to skin aging and cancer .
Mode of Action
This compound is thought to work by absorbing UV radiation and then dissipating it as heat This prevents the UV radiation from being absorbed by DNA and other molecules in the skin, thereby preventing damage
Action Environment
The efficacy and stability of this compound are likely to be influenced by various environmental factors. For example, factors such as temperature, humidity, and sunlight exposure could potentially affect the stability of this compound in a product. Similarly, the efficacy of this compound could be influenced by factors such as the amount applied, the frequency of application, and the specific conditions of the skin (e.g., dry vs. oily skin) .
properties
IUPAC Name |
(4-chloro-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFJHKRWGLEWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203813 | |
| Record name | Chlorohydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55299-12-2, 2985-80-0 | |
| Record name | Chlorohydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055299122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorohydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoyl-5-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















